REACTION_SMILES
|
[CH2:24]([N+:25]([CH3:26])([CH3:27])[CH3:28])[c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH:12]1([CH2:13][Cl:14])[CH2:15][O:16]1.[CH:35]([OH:36])([CH3:37])[CH3:38].[Cl-:23].[Na+:17].[Na+:18].[O-:19][C:20](=[O:21])[O-:22].[O:1]=[C:2]1[NH:3][C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21>>[O:1]=[C:2]1[N:3]([CH2:15][CH:12]([CH2:13][Cl:14])[OH:16])[C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC(=O)c2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1CC(O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:24]([N+:25]([CH3:26])([CH3:27])[CH3:28])[c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH:12]1([CH2:13][Cl:14])[CH2:15][O:16]1.[CH:35]([OH:36])([CH3:37])[CH3:38].[Cl-:23].[Na+:17].[Na+:18].[O-:19][C:20](=[O:21])[O-:22].[O:1]=[C:2]1[NH:3][C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21>>[O:1]=[C:2]1[N:3]([CH2:15][CH:12]([CH2:13][Cl:14])[OH:16])[C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC(=O)c2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1CC(O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |